Product packaging for Fezolinetant(Cat. No.:CAS No. 1629229-37-3)

Fezolinetant

カタログ番号: B607441
CAS番号: 1629229-37-3
分子量: 358.4 g/mol
InChIキー: PPSNFPASKFYPMN-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Evolution of Neurokinin 3 Receptor Antagonist Research in Vasomotor Symptom Management

The journey to understanding and treating menopausal vasomotor symptoms has seen a significant evolution, culminating in the development of targeted therapies like Fezolinetant. For many years, hormone replacement therapy was the primary treatment, but its use is not suitable for all women. clevelandclinic.org This created a pressing need for effective non-hormonal alternatives. researchgate.net

The scientific community's focus turned to the hypothalamus, the brain region responsible for thermoregulation. patsnap.com Research identified a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons as key players in the development of VMS. mdpi.com During menopause, declining estrogen levels lead to an overactivity of these neurons, driven by the neuropeptide neurokinin B (NKB). nih.govtandfonline.com This overstimulation disrupts the body's temperature control, leading to the characteristic hot flashes and night sweats. nih.govtandfonline.com

This understanding of the NKB/neurokinin 3 receptor (NK3R) signaling pathway as a crucial mechanism in menopausal hot flashes paved the way for the development of NK3R antagonists. mdpi.com These drugs work by blocking NKB from binding to its receptor, thereby helping to restore the normal activity of KNDy neurons and reduce the frequency and severity of VMS. patsnap.comnih.gov

Early research into NK3R antagonists showed promise. One of the first, MLE4901, demonstrated a significant reduction in hot flash frequency in a 2017 trial. nih.gov However, its development was halted due to concerns about liver enzyme elevations. womensmentalhealth.org This led to the development of structurally different NK3R antagonists, like this compound, which have not shown the same pattern of liver toxicity, suggesting the issue with MLE4901 was specific to its chemical structure rather than a class effect. womensmentalhealth.org

This compound emerged as a leading candidate, demonstrating significant efficacy in preclinical and clinical studies. mdpi.com Animal models showed its ability to prevent the rise in core body temperature associated with hot flashes. mdpi.com Subsequent clinical trials in menopausal women confirmed its effectiveness in reducing both the frequency and severity of VMS. mdpi.comnih.gov This body of research ultimately led to the approval of this compound for the treatment of moderate to severe VMS associated with menopause by the U.S. Food and Drug Administration (FDA) in May 2023. nih.govjsafog.com

The development of this compound and other NK3R antagonists, such as Elinzanetant (a dual NK-1 and NK-3 receptor antagonist), represents a significant advancement in gynecological endocrinology, offering a targeted, non-hormonal approach to managing a common and often distressing symptom of menopause. mdpi.com

Current Research Gaps and Future Directions in this compound Studies

Despite the success of this compound in clinical trials and its subsequent approval, there remain areas for further investigation to fully understand its long-term effects and potential applications.

One key area for future research is the long-term efficacy and safety of this compound beyond the 52-week period studied in the initial clinical trials. nih.gov While the existing data are robust for this timeframe, longer-term studies would provide valuable information on the persistence of its effects and any potential unforeseen adverse events. nih.gov

Furthermore, while the SKYLIGHT trials included a diverse population, future studies could focus on more specific subgroups of women. nih.govnih.gov For instance, a deeper understanding of the efficacy and safety of this compound in women with specific comorbidities or those from different ethnic backgrounds would be beneficial. nih.gov Additionally, research into its use in women who are averse to hormone therapy for personal reasons, rather than medical contraindications, could provide valuable insights. tandfonline.com

Finally, while the mechanism of action of this compound is well-understood, further research could delve deeper into the nuances of the neurokinin signaling pathway and its role in thermoregulation. womensmentalhealth.org This could potentially lead to the development of even more targeted and effective therapies in the future. The need for standardized methodologies in clinical trials for menopausal symptom management has also been highlighted to improve the quality and reliability of findings in this field. nih.gov

Clinical Trial Data on this compound

The efficacy and safety of this compound have been evaluated in several key Phase 3 clinical trials, most notably the SKYLIGHT and DAYLIGHT studies.

SKYLIGHT 1 & 2 Trials

These were two randomized, double-blind, placebo-controlled trials that assessed the efficacy and safety of this compound over a 12-week period, followed by a 40-week extension. nih.govclinicaltrials.gov The trials enrolled women with moderate to severe VMS. clevelandclinic.orgnih.gov

Primary Endpoints: The primary endpoints were the change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12. nih.gov

Key Findings: Both the 30 mg and 45 mg doses of this compound demonstrated a statistically significant reduction in the frequency and severity of VMS compared to placebo at both 4 and 12 weeks. nih.gov Improvements were observed as early as the first week of treatment and were maintained over the 52-week study period. nih.gov

SKYLIGHT 4 Trial

This was a 52-week, double-blind, placebo-controlled study designed to investigate the long-term safety of this compound. astellas.usnih.gov

Primary Endpoints: The primary endpoints focused on safety, including treatment-emergent adverse events and endometrial health. nih.gov

Key Findings: The study found that this compound was well-tolerated over 52 weeks. nih.gov The incidence of endometrial hyperplasia and malignancy was low. nih.gov

DAYLIGHT Trial

This Phase 3b trial evaluated the efficacy and safety of this compound over 24 weeks in women who were considered unsuitable for hormone therapy. bmj.comastellas.us

Primary Endpoint: The primary endpoint was the mean change in the daily frequency of moderate-severe vasomotor symptoms from baseline to week 24. bmj.com

Key Findings: The trial met its primary objective, showing a statistically significant reduction in the frequency of moderate to severe VMS with this compound compared to placebo. astellas.us The results highlighted the utility of this compound as an effective treatment option for those who have contraindications to or choose not to use hormone therapy. bmj.com

Interactive Data Table: Overview of Key this compound Clinical Trials

Trial NamePhaseNumber of ParticipantsDurationKey FocusPrimary Outcome
SKYLIGHT 1 352752 weeksEfficacy and SafetyReduction in VMS frequency and severity
SKYLIGHT 2 350152 weeksEfficacy and SafetyReduction in VMS frequency and severity
SKYLIGHT 4 31,83052 weeksLong-term SafetyEndometrial health and adverse events
DAYLIGHT 3b45324 weeksEfficacy in women unsuitable for HTReduction in VMS frequency

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15FN6OS B607441 Fezolinetant CAS No. 1629229-37-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSNFPASKFYPMN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103615
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629229-37-3
Record name [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fezolinetant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fezolinetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEZOLINETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research of Fezolinetant Action

The Neurobiology of Vasomotor Symptoms and the Hypothalamic Thermoregulatory Center

Vasomotor symptoms, commonly known as hot flashes and night sweats, are a hallmark of the menopausal transition. tandfonline.com Their origin lies in the hypothalamus, a critical brain region responsible for maintaining the body's temperature homeostasis. tandfonline.comastellas.us

Role of Kisspeptin (B8261505)/Neurokinin B/Dynorphin (KNDy) Neurons in Thermoregulation

Within the arcuate nucleus of the hypothalamus resides a specialized group of neurons known as KNDy neurons, which co-express kisspeptin, neurokinin B (NKB), and dynorphin. mdpi.comimsociety.org These neurons are integral to both reproductive function and the regulation of body temperature. mdpi.compnas.org KNDy neurons project to the median preoptic nucleus, the thermoregulatory center of the hypothalamus, influencing heat dissipation mechanisms such as cutaneous vasodilation and sweating. tandfonline.compnas.orgjsafog.com Research indicates that KNDy neurons facilitate cutaneous vasodilatation, a key process in cooling the body. pnas.org

Estrogen's Influence on Neurokinin B Signaling and KNDy Neuron Activity

Before menopause, a delicate balance exists between the inhibitory effects of estrogen and the stimulatory actions of NKB on KNDy neurons. astellas.usveozahhcp.com Estrogen acts as a potent neuromodulator, providing a negative feedback signal that dampens the activity of KNDy neurons. drugbank.comnih.gov This inhibitory influence is primarily mediated through the estrogen receptor alpha (ERα). jsafog.comnih.govoup.com

During menopause, the decline in circulating estrogen levels disrupts this equilibrium. astellas.usveozahhcp.com The loss of estrogen's inhibitory signal leads to hypertrophy and hyperactivity of KNDy neurons. jsafog.comnih.govuw.edu This results in unopposed and elevated NKB signaling, causing the KNDy neurons to become overstimulated. jsafog.comveozahhcp.com This heightened neuronal activity is believed to be a primary trigger for the inappropriate activation of heat dissipation pathways, leading to the sudden and intense feelings of heat characteristic of hot flashes. mdpi.comimsociety.org

Neurokinin 3 Receptor (NK3R) Expression and Function in the Central Nervous System

The neurokinin 3 receptor (NK3R), also known as the tachykinin receptor 3 (TACR3), is a G protein-coupled receptor widely expressed in the central nervous system, including key areas of the hypothalamus. imsociety.orgontosight.ai It is the primary receptor for NKB. guidetopharmacology.org The binding of NKB to NK3R activates intracellular signaling pathways that modulate neuronal excitability. ontosight.ai In the context of thermoregulation, NK3R is expressed on KNDy neurons themselves, allowing for autosynaptic function, and also in thermoregulatory centers like the median preoptic nucleus. pnas.orgkarger.com Activation of NK3R-expressing neurons in this region can elicit a significant decrease in core body temperature and alter tail skin vasomotion, demonstrating its critical role in heat defense mechanisms. pnas.org

Fezolinetant's Selective Neurokinin 3 Receptor Antagonism

This compound is a selective antagonist of the NK3R, meaning it specifically blocks the action of NKB at this receptor. jsafog.comveozahhcp.com This targeted approach allows it to address the underlying neurobiological driver of VMS without hormonal activity. astellas.us

Modulation of Neurokinin B Binding at NK3R

This compound works by directly competing with NKB for the binding site on the NK3R. veozahhcp.comdrugbank.com By occupying the receptor, it prevents NKB from binding and initiating the downstream signaling cascade that leads to KNDy neuron activation. astellas.usimsociety.org this compound exhibits a high affinity for the NK3R, which is over 450 times greater than its affinity for the NK1 or NK2 receptors, highlighting its selectivity. veozahhcp.comdrugbank.com

Receptor SubtypeThis compound Binding Affinity
Neurokinin 3 Receptor (NK3R) High (Ki value of 19.9 to 22.1 nmol/L) drugbank.com
Neurokinin 1 Receptor (NK1R) Low (>450-fold lower than for NK3R) veozahhcp.comdrugbank.com
Neurokinin 2 Receptor (NK2R) Low (>450-fold lower than for NK3R) veozahhcp.comdrugbank.com

Impact on KNDy Neuron Signaling and Thermoregulatory Balance

By blocking NKB's stimulatory input to the KNDy neurons, this compound effectively dampens their hyperactivity. nih.gov This modulation of neuronal activity in the thermoregulatory center helps to restore a more balanced state, akin to the pre-menopausal condition where estrogen's inhibitory influence is present. astellas.usveozahhcp.com This restoration of thermoregulatory balance reduces the inappropriate triggering of heat dissipation mechanisms, thereby decreasing the frequency and severity of hot flashes and night sweats. imsociety.orgveozahhcp.com

Differentiation from Hormonal Therapies at the Mechanistic Level

This compound's mechanism of action is fundamentally different from that of hormonal therapies, such as estrogen replacement. complete-obgyn.com While hormonal therapies work by supplementing declining estrogen levels, this compound targets a specific neural pathway in the brain's thermoregulatory center. complete-obgyn.comdrugbank.com

During menopause, the drop in estrogen levels leads to an overactivity of neurons in the hypothalamus known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons. complete-obgyn.comnih.gov This hyperactivity is driven by increased signaling of neurokinin B (NKB), a neuropeptide that binds to neurokinin-3 (NK3) receptors on these neurons. patsnap.comjsafog.com The activation of KNDy neurons disrupts the normal functioning of the thermoregulatory center, leading to the characteristic symptoms of hot flashes. nih.govcomplete-obgyn.com

This compound acts as a selective NK3 receptor antagonist. patsnap.comjsafog.com By blocking the binding of NKB to NK3 receptors, it effectively dampens the overactivity of KNDy neurons, thereby restoring a more balanced state in the brain's temperature control center. complete-obgyn.compatsnap.com This targeted, non-hormonal approach offers an alternative for individuals who have contraindications to or prefer to avoid hormone-based treatments. complete-obgyn.comdrugbank.com

Table 1: Mechanistic Differentiation of this compound and Hormonal Therapies

Feature This compound Hormonal Therapies (Estrogen)
Primary Target Neurokinin-3 (NK3) receptors in the hypothalamus patsnap.comjsafog.com Estrogen receptors throughout the body drugbank.com
Mechanism Blocks neurokinin B (NKB) signaling on KNDy neurons patsnap.comjsafog.com Replaces declining estrogen levels complete-obgyn.com
Action Modulates neuronal activity in the thermoregulatory center nih.govjsafog.com Systemic effects on various tissues and organs
Hormonal/Non-hormonal Non-hormonal complete-obgyn.com Hormonal complete-obgyn.com

Preclinical Investigations of this compound

Animal Models for Vasomotor Symptom Research

Developing animal models that accurately replicate human hot flashes has been a challenge for researchers. uw.edu However, several models have been instrumental in the preclinical evaluation of this compound.

The most commonly used models are ovariectomized rodents, particularly rats and mice. jscimedcentral.com Ovariectomy, the surgical removal of the ovaries, induces a rapid and significant decline in estrogen levels, mimicking the hormonal state of menopause. jscimedcentral.com In these models, changes in tail skin temperature are often used as a surrogate marker for hot flashes, as they reflect the peripheral vasodilation characteristic of this symptom. jscimedcentral.com While not a perfect representation of spontaneous human hot flashes, this model allows for the study of the underlying physiological mechanisms and the testing of potential therapeutic interventions. jscimedcentral.com

Another model that has been utilized is the ovariectomized ewe. tandfonline.com Similar to rodents, ovariectomy in ewes leads to changes in core body temperature that are considered analogous to menopausal hot flashes. tandfonline.com The use of larger animals like ewes can sometimes provide data that is more readily translatable to human physiology.

More recently, the 4-vinylcyclohexene (B86511) diepoxide (VCD)-treated rat has emerged as a model that may more closely mimic the gradual ovarian failure of perimenopause. jscimedcentral.com Chronic exposure to VCD induces a progressive loss of ovarian follicles, leading to a more gradual decline in estrogen levels compared to the abrupt loss seen with ovariectomy. jscimedcentral.com

Assessment of this compound's Efficacy in Preclinical Models

Preclinical studies in these animal models have demonstrated the efficacy of this compound in mitigating symptoms analogous to hot flashes.

In ovariectomized rats, repeated oral administration of this compound was shown to attenuate the increase in skin temperature that is typically observed after ovariectomy. nih.gov These studies also noted a dose-dependent effect, providing early evidence of the drug's potential therapeutic window. nih.gov Furthermore, research has shown that this compound can inhibit the activation of neurons in the median preoptic nucleus (MnPO) of the hypothalamus, a key area involved in thermoregulation. tandfonline.comnih.gov This was demonstrated by a significant decrease in the expression of c-Fos, an indirect marker of neuronal activity, in the MnPO of this compound-treated ovariectomized rats. tandfonline.com

The first demonstration of this compound's efficacy in a VMS model was in ovariectomized ewes. tandfonline.com In this model, treatment with this compound significantly prevented the expected rise in core body temperature compared to vehicle-treated controls. tandfonline.com

Table 2: Key Findings from Preclinical Efficacy Studies of this compound

Animal Model Key Parameter Measured Outcome with this compound Treatment Citation
Ovariectomized Rat Tail Skin Temperature Attenuation of ovariectomy-induced increase nih.govtga.gov.au
Ovariectomized Rat Neuronal Activity (c-Fos in MnPO) Significant inhibition of neuronal activation tandfonline.com
Ovariectomized Ewe Core Body Temperature Significant prevention of temperature elevation tandfonline.com

Neuroendocrine Pathway Modulation in Ovariectomized Ewes and Rats

Beyond its direct effects on thermoregulation, preclinical studies have also investigated how this compound modulates neuroendocrine pathways.

In ovariectomized ewes, the antipyrogenic (temperature-lowering) effect of this compound was accompanied by a significant prolongation of the luteinizing hormone (LH) pulse interval and a selective decrease in plasma LH levels. tandfonline.com Notably, there was no significant effect on follicle-stimulating hormone (FSH) levels. tandfonline.com This selective action on LH is consistent with the proposed mechanism of blocking NKB/NK3R signaling to regulate KNDy neuron activity, which in turn influences the release of gonadotropin-releasing hormone (GnRH) and subsequently LH. tandfonline.comnih.gov

Similar findings were observed in ovariectomized rats. Repeated administration of this compound led to a dose-dependent reduction in plasma LH levels, again without affecting FSH or estradiol (B170435) levels. nih.govresearchgate.net These preclinical data provided crucial support for the hypothesis that this compound's therapeutic effect is mediated through the modulation of the KNDy neuron-GnRH-LH axis. tandfonline.comnih.gov

Clinical Efficacy Research of Fezolinetant

Phase 2 Clinical Research Methodologies and Outcomes

Phase 2 trials for fezolinetant were designed to establish proof-of-concept and identify optimal dosing regimens. These studies were crucial in laying the groundwork for the larger, pivotal Phase 3 trials.

A significant Phase 2b dose-finding study randomized 356 women to receive either placebo or various doses of this compound, ranging from 15 to 90 mg twice daily and 30 to 120 mg once daily. prnewswire.com The primary efficacy endpoints, as recommended by the FDA, were the mean decrease in the frequency and severity of VMS at both week 4 and week 12. prnewswire.comastellas.us

The results demonstrated that most this compound groups achieved statistically significant reductions in both the frequency and severity of moderate-to-severe VMS compared to placebo at both 4 and 12 weeks. prnewswire.comastellas.us Specifically, at week 12, the mean change per day in VMS frequency for the twice-daily doses ranged from -1.8 to -2.6, and for the once-daily doses, it ranged from -2.1 to -2.6, compared to placebo. astellas.us The percentage reduction in VMS frequency from baseline to week 12 was between 74.3% and 86.9% for the twice-daily doses and between 75.1% and 77.9% for the once-daily doses, compared to a 55% reduction for placebo. astellas.us

Regarding VMS severity, this compound also showed significant improvements. At week 4, the mean change per day in severity ranged from -0.5 to -1.0 for the twice-daily doses and -0.4 to -0.7 for the once-daily doses, compared to placebo. astellas.us By week 12, the improvement in severity was maintained, with a mean change per day ranging from -0.3 to -0.6 for the twice-daily doses and -0.2 to -0.5 for the once-daily doses. astellas.us These findings were instrumental in selecting the once-daily doses of 30 mg and 45 mg for further investigation in the Phase 3 program. astellas.usorpdl.org

Another Phase 2 study, the STARLIGHT trial conducted in Japan, evaluated once-daily doses of 15 mg and 30 mg of this compound against placebo in 147 women. tandfonline.com The primary endpoint was the mean change in the frequency of VMS of any severity from baseline to week 8. tandfonline.com Both the 15 mg and 30 mg doses led to statistically significant reductions in VMS frequency compared to placebo. tandfonline.com

A key finding from the Phase 2 clinical research was the rapid onset of action of this compound. In a Phase 2a trial, a significant reduction in both the frequency and severity of VMS was observed as early as the first week of treatment, and this effect was sustained throughout the 12-week study period. drugbank.com The Phase 2b study further supported this, with promising findings suggesting a potential to address symptoms as early as one week. prnewswire.comastellas.us Similarly, the STARLIGHT Phase 2 study in Japan also noted that reductions in mean VMS frequency compared to placebo were seen after the first week of treatment and were maintained for the duration of the 12-week study. tandfonline.com

While detailed subgroup analyses are more characteristic of Phase 3 trials, the groundwork for understanding this compound's efficacy across different patient populations began in Phase 2. The STARLIGHT study, for instance, stratified participants by menopausal status (perimenopausal or postmenopausal) during randomization, ensuring the evaluation of efficacy in these distinct subgroups. tandfonline.com The positive results across the study population in this trial suggested that this compound was effective regardless of this stratification. tandfonline.com

Phase 3 Clinical Research Methodologies and Outcomes (SKYLIGHT, DAYLIGHT, MOONLIGHT Programs)

The Phase 3 clinical development program for this compound, encompassing the SKYLIGHT, DAYLIGHT, and MOONLIGHT studies, was designed to provide robust evidence of its efficacy and safety in a large and diverse population of menopausal women experiencing VMS. nih.govbmj.comastellas.usastellas.com

The core of the Phase 3 program consisted of several large-scale, randomized, double-blind, placebo-controlled trials. nih.govbmj.comastellas.usastellas.comveozahhcp.comnih.govastellas.us

SKYLIGHT 1 and SKYLIGHT 2: These were pivotal 12-week trials with a subsequent 40-week active treatment extension. nih.govastellas.usnih.gov Women aged 40 to 65 with an average of seven or more moderate-to-severe hot flashes per day were randomized in a 1:1:1 ratio to receive once-daily placebo, this compound 30 mg, or this compound 45 mg. nih.govnih.govtandfonline.com After the initial 12-week placebo-controlled period, participants on placebo were re-randomized to either the 30 mg or 45 mg this compound dose for the 40-week extension. nih.govtandfonline.com These trials enrolled over 1,000 women across numerous sites in the U.S., Canada, and Europe. astellas.uslabiotech.eu

SKYLIGHT 4: This was a 52-week, double-blind, placebo-controlled study focused on the long-term safety of this compound. nih.govastellas.uslabiotech.eu Over 1,800 women with VMS were enrolled to further assess the safety profile of the 30 mg and 45 mg doses. astellas.us

DAYLIGHT (Phase 3b): This trial was a 24-week, randomized, double-blind, placebo-controlled study specifically designed to evaluate the efficacy and safety of this compound 45 mg in women with moderate-to-severe VMS who were considered unsuitable for hormone therapy (HT). bmj.comastellas.comnih.govese-hormones.org The study enrolled 453 participants across 16 countries. bmj.com Unsuitability for HT was categorized as contraindicated, caution, stoppers (discontinued HT for medical reasons), or averse to HT. bmj.comnih.gov

MOONLIGHT 1: This Phase 3 trial was conducted in East Asia (China, Korea, and Taiwan) to support registration in these regions. astellas.usnih.gov It was a 24-week study, with the first 12 weeks being a double-blind, placebo-controlled period, followed by a 12-week non-controlled extension. astellas.us The trial evaluated a 30 mg once-daily dose of this compound in 302 women with moderate to severe VMS. astellas.us

MOONLIGHT 3: This was a 52-week, single-arm, open-label study in China designed to investigate the long-term safety and tolerability of this compound 30 mg once daily in 150 women. labiotech.euastellas.usresearchgate.net

Across the pivotal Phase 3 trials, the primary efficacy endpoints were consistently defined as the mean change from baseline in the frequency and severity of moderate-to-severe VMS. nih.govbmj.comastellas.comnih.govimsociety.org

In the SKYLIGHT 1 and 2 trials, the co-primary endpoints were the mean change from baseline to weeks 4 and 12 in both the frequency and severity of moderate-to-severe VMS. nih.govtandfonline.comimsociety.org The results from these studies demonstrated that both the 30 mg and 45 mg doses of this compound led to statistically significant reductions in VMS frequency and severity at both time points compared to placebo. imsociety.org For instance, in SKYLIGHT 2, the least squares mean reduction in VMS frequency versus placebo at week 12 was -1.86 for the 30 mg dose and -2.53 for the 45 mg dose. imsociety.org For severity, the reduction versus placebo at week 12 was -0.16 for the 30 mg dose and -0.29 for the 45 mg dose. imsociety.org

The DAYLIGHT study's primary endpoint was the mean change in the frequency of moderate-to-severe VMS from baseline to week 24, with the change in severity as a key secondary endpoint. bmj.comastellas.combmj.com This study also showed a statistically significant reduction in VMS frequency with this compound 45 mg compared to placebo over the 24-week period. bmj.comastellas.com The least squares mean difference in frequency was -1.93, and for severity, it was -0.39. astellas.combmj.com

In the MOONLIGHT 1 trial, the co-primary endpoints were the mean changes in the daily frequency and severity of VMS at weeks 4 and 12. nih.govnih.gov However, the 30 mg once-daily dose did not meet the pre-defined endpoints for efficacy in the East Asian population studied. astellas.usnih.gov While numerical improvements were observed, they were not statistically significant compared to placebo. astellas.us The difference in the least squares mean change from baseline in VMS frequency versus placebo was -0.65 at week 4 and -0.55 at week 12. nih.gov For VMS severity, the differences were -0.06 at week 4 and -0.13 at week 12. nih.gov

Interactive Data Table: Summary of Primary Efficacy Endpoints in Phase 3 Trials

Trial Treatment Arms Primary Endpoint(s) Key Findings
SKYLIGHT 1 & 2 This compound 30 mg, this compound 45 mg, Placebo Mean change from baseline in frequency and severity of moderate-to-severe VMS at weeks 4 and 12. nih.govtandfonline.comimsociety.org Both 30 mg and 45 mg doses showed statistically significant reductions in VMS frequency and severity compared to placebo at both time points. imsociety.org
DAYLIGHT This compound 45 mg, Placebo Mean change from baseline in frequency of moderate-to-severe VMS at week 24. bmj.comastellas.combmj.com This compound 45 mg demonstrated a statistically significant reduction in VMS frequency and severity compared to placebo over 24 weeks. bmj.comastellas.com

| MOONLIGHT 1 | this compound 30 mg, Placebo | Mean change from baseline in frequency and severity of moderate-to-severe VMS at weeks 4 and 12. nih.govnih.gov | Did not meet pre-defined efficacy endpoints; numerical improvements were not statistically significant compared to placebo. astellas.usnih.gov |

Secondary and Exploratory Efficacy Endpoints

Patient-Reported Sleep Disturbance and Sleep Quality

Clinical trials have consistently demonstrated that this compound improves sleep parameters in menopausal women experiencing vasomotor symptoms (VMS). These improvements are captured through various patient-reported outcome (PRO) instruments.

In a pooled analysis of the SKYLIGHT 1 and 2 studies, this compound was associated with beneficial effects on four different measures of sleep disruption at both 4 and 12 weeks of treatment. astellasanswers.com Specifically, in the SKYLIGHT 2 trial, the 45 mg dose of this compound led to a statistically significant reduction in the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance - Short Form 8b (PROMIS SD SF 8b) total score compared to placebo at both week 4 and week 12. astellasanswers.com The PROMIS SD SF 8b is a tool that assesses various aspects of sleep disturbance over the past week, including sleep quality, restfulness, and difficulty falling or staying asleep. astellasanswers.comclinicaltrial.be

Further analysis of the pooled data from SKYLIGHT 1 and 2 showed improvements in sleep disturbance with both 30 mg and 45 mg doses of this compound compared to placebo at week 12, as measured by the PROMIS SD SF 8b. nih.gov Similar positive outcomes were observed with the PROMIS Sleep-Related Impairment - Short Form 8a (PROMIS SRI SF 8a), which evaluates the impact of sleep problems on daily functioning. astellasanswers.comnih.gov

The DAYLIGHT study, which focused on women unsuitable for hormone therapy and had a 24-week placebo-controlled period, also reported significant improvements in sleep. bmj.comastellas.us At 24 weeks, participants receiving this compound showed a greater reduction in sleep disturbance, measured by the PROMIS SD-SF 8b total score, compared to the placebo group. bmj.comnih.gov

Patients' global impressions of their sleep also improved with this compound treatment. In the pooled SKYLIGHT analysis at week 12, a higher percentage of participants in the this compound groups reported their sleep as "much better" or "moderately better" on the Patient Global Impression of Change in Sleep Disturbance (PGI-C SD) compared to the placebo group. nih.gov Conversely, a smaller percentage of those on this compound reported having "severe" or "moderate" sleep problems on the Patient Global Impression of Severity – Sleep Disturbance (PGI-S SD) at week 12. nih.gov In the DAYLIGHT study, a "much better" response on the PGI-C in Sleep Disturbance was the most common outcome for the this compound group at 24 weeks. bmj.com

It is understood that the improvement in sleep is linked to the reduction of VMS, particularly night sweats, which are a common cause of sleep disruption. astellasanswers.com By addressing the underlying cause of these night sweats, this compound helps improve sleep without being a sedative. astellasanswers.com

Interactive Data Table: Change in Patient-Reported Sleep Outcomes with this compound

StudyTimepointInstrumentThis compound GroupPlacebo GroupMean Difference (95% CI)p-value
DAYLIGHT Week 24PROMIS SD-SF 8bGreater ReductionLesser Reduction-2.5 (-3.9 to -1.1)<0.001 bmj.comnih.gov
SKYLIGHT 1 & 2 (Pooled) Week 12PROMIS SD SF 8b (45 mg)Greater ReductionLesser Reduction-1.5 (-2.5 to -0.5)N/A nih.gov
SKYLIGHT 1 & 2 (Pooled) Week 12PROMIS SRI SF 8a (45 mg)Greater ReductionLesser Reduction-1.3 (-2.3 to -0.3)N/A nih.gov
Menopause-Specific Quality of Life Assessments

Treatment with this compound has been shown to lead to significant improvements in menopause-specific quality of life. The Menopause-Specific Quality of Life (MENQOL) questionnaire is a key instrument used in clinical trials to assess the impact of menopausal symptoms across various domains, including vasomotor, psychosocial, physical, and sexual domains.

In the pooled analysis of the SKYLIGHT 1 and 2 studies, women receiving this compound experienced a statistically significant improvement in their MENQOL total score compared to placebo at both 4 and 12 weeks. icer.orgnih.gov Reductions in scores, indicating improvement, were also observed across the individual MENQOL domains. nih.gov While the improvements were statistically significant, some analyses noted that the mean difference between this compound and placebo did not meet the predefined threshold for a minimally clinically important difference (MCID) on the MENQOL total score. nih.gov However, a greater proportion of participants in the this compound group did achieve a clinically meaningful improvement in their MENQOL total score compared to the placebo group. tandfonline.com

The DAYLIGHT study, which enrolled women unsuitable for hormone therapy, also demonstrated a significant improvement in menopause-specific quality of life. bmj.com At week 24, participants treated with this compound had a greater reduction from baseline in the mean MENQOL total score compared to those on placebo. bmj.comnih.gov

Patient global impression of change was also assessed. In the pooled SKYLIGHT data, twice as many women receiving this compound reported that their VMS were "much better" compared to those on placebo, as measured by the Patient Global Impression of Change in VMS (PGI-C VMS). nih.gov

Other quality-of-life measures have been used as exploratory endpoints. The DAYLIGHT study utilized the European Quality of Life 5 Dimensions 5 Level Version (EQ-5D-5L) and the Patient Health Questionnaire for Anxiety and Depression (PHQ-4) to assess general quality of life, though specific comparative results are part of the exploratory analysis. nih.gov

Interactive Data Table: Change in MENQOL Total Score with this compound

StudyTimepointThis compound 45 mg (Mean Reduction from Placebo)95% Confidence Intervalp-value
SKYLIGHT 1 & 2 (Pooled) Week 4-0.57-0.75 to -0.39N/A nih.gov
SKYLIGHT 1 & 2 (Pooled) Week 12-0.47-0.66 to -0.28N/A icer.orgnih.gov
DAYLIGHT Week 24-0.44-0.69 to -0.18<0.001 bmj.com
Work Productivity and Activity Impairment

Long-Term Efficacy Assessments (beyond 12 weeks)

The long-term efficacy of this compound has been evaluated in several clinical trials, demonstrating that the initial improvements in VMS frequency and severity are sustained over time.

The SKYLIGHT 1 and SKYLIGHT 2 trials included a 40-week active treatment extension period following the initial 12-week placebo-controlled phase. nih.gov In the open-label extension of these studies, the reduction in VMS frequency and severity observed at week 12 was maintained through the entire 52-week study period for participants who continued to receive this compound. icer.orgicer.org

The DAYLIGHT study, a phase 3b trial, provided placebo-controlled efficacy data over a 24-week period. bmj.com This study confirmed a sustained treatment effect, with statistically significant improvements in the frequency and severity of moderate-to-severe VMS with this compound compared to placebo at week 24. bmj.comnih.gov This longer placebo-controlled duration provides more robust evidence of sustained efficacy compared to the 12-week data from the initial pivotal trials. bmj.com

The SKYLIGHT 4 study was a 52-week trial designed specifically to assess the long-term safety and tolerability of this compound. nih.gov While the primary focus was on safety, secondary efficacy data from this trial also supported the maintenance of VMS reduction over the 52-week period. jmcp.org

Efficacy in Specific Patient Populations (e.g., unsuitable for hormone therapy, breast cancer)

The efficacy of this compound has been specifically investigated in populations for whom hormone therapy (HT) may not be a suitable option.

A significant portion of this research comes from the DAYLIGHT study, a phase 3b trial that exclusively enrolled individuals considered unsuitable for HT. bmj.com This group included women with contraindications to HT, those for whom caution is advised, those who previously stopped HT, or those who were averse to using it. bmj.comnih.gov The results of the DAYLIGHT study demonstrated that this compound was efficacious over a 24-week period for treating moderate-to-severe VMS in this specific population, showing statistically significant reductions in both frequency and severity of symptoms compared to placebo. bmj.comastellas.usnih.gov

The use of this compound in women with a history of breast cancer is an area of active investigation. Many breast cancer survivors experience VMS, often exacerbated by endocrine therapies, and are typically not candidates for HT. nih.gov Several clinical trials are underway to evaluate the efficacy of this compound in this population.

The VENT trial is a phase II study designed to assess how well this compound improves VMS in breast cancer patients receiving endocrine therapy. clinicaltrials.gov

The FLASH-Breast trial , another phase II study, is evaluating the efficacy of this compound versus placebo in reducing moderate to severe VMS in breast cancer survivors on endocrine therapy (tamoxifen or aromatase inhibitors). clinicaltrials.gov

The HIGHLIGHT 1 study is a larger, phase 3 pivotal trial that has been initiated to assess the efficacy and safety of this compound for moderate to severe VMS in women with stage 0 to 3 hormone receptor-positive breast cancer who are on adjuvant endocrine therapy. clinicaltrial.beastellas.com The co-primary endpoints of this study are the change in frequency and severity of VMS from baseline to weeks 4 and 12. astellas.com

These ongoing studies will provide crucial data on the utility of this compound as a non-hormonal treatment option for VMS in this important patient group. nih.govastellas.com

Comparative Effectiveness Research

Direct head-to-head trials comparing this compound with other active treatments for VMS are limited. However, network meta-analyses have been conducted to provide indirect comparisons of its efficacy relative to hormone therapies and other non-hormonal treatments.

A systematic review and Bayesian network meta-analysis published in 2023 compared the efficacy of this compound 45 mg with various HT and non-HT options for VMS. obgproject.comresearchgate.net The analysis found that:

Changes in the frequency of VMS did not differ significantly between this compound 45 mg and any of the 27 HT regimens included in the analysis. nih.govobgproject.com

this compound 45 mg was found to be statistically significantly more effective than other non-hormonal treatments in reducing the frequency of moderate to severe VMS. nih.govresearchgate.net This included comparisons against paroxetine (B1678475) 7.5 mg, desvenlafaxine (B1082) (50 mg to 200 mg), and gabapentin (B195806) ER 1800 mg. obgproject.comresearchgate.net

In terms of reducing VMS severity, this compound 45 mg was found to be less effective than tibolone (B1683150) 2.5 mg (a form of HT not available in the US). obgproject.comresearchgate.net It did not differ significantly from higher doses of desvenlafaxine or gabapentin ER 1800 mg but was more effective than desvenlafaxine 50 mg and placebo. obgproject.comresearchgate.net

When looking at the proportion of women achieving a ≥75% reduction in VMS frequency, this compound 45 mg was less effective than tibolone 2.5 mg and a combination of conjugated estrogens and bazedoxifene. obgproject.comresearchgate.net It did not differ significantly from other non-HT regimens but was superior to desvenlafaxine 50 mg and placebo. obgproject.comresearchgate.net

This compound versus Placebo in Vasomotor Symptom Reduction

Multiple phase 3 clinical trials, known as the SKYLIGHT studies, have provided robust evidence for the efficacy of this compound in reducing the frequency and severity of moderate to severe VMS compared to placebo. nih.govnih.gov

The SKYLIGHT 1 and SKYLIGHT 2 trials were pivotal in demonstrating the clinical benefits of this compound. nih.govnih.gov In the SKYLIGHT 1 study, women treated with this compound experienced a significant reduction in the frequency of VMS at both week 4 and week 12 compared to those who received a placebo. nih.gov Specifically, the difference in the change in least squares mean from baseline for VMS frequency was -1.87 at week 4 and -2.39 at week 12 for the 30 mg dose, and -2.07 at week 4 and -2.55 at week 12 for the 45 mg dose. nih.gov Similarly, the severity of VMS was significantly reduced with both doses of this compound at the same time points. nih.gov

The SKYLIGHT 2 trial yielded consistent results, with both 30 mg and 45 mg doses of this compound showing statistically significant reductions in VMS frequency and severity at weeks 4 and 12 when compared to placebo. nih.gov For VMS frequency at week 12, the least squares mean reduction versus placebo was -1.86 for the 30 mg dose and -2.53 for the 45 mg dose. nih.gov For VMS severity at week 12, the reductions were -0.16 and -0.29 for the 30 mg and 45 mg doses, respectively. nih.gov Importantly, improvements in both the frequency and severity of VMS were observed as early as the first week of treatment and were sustained over the 52-week study period. nih.govastellas.us

A pooled analysis of the SKYLIGHT 1 and 2 data, focusing on women unsuitable for hormone therapy, further solidified these findings. tandfonline.comnih.gov In this sub-population, this compound 45 mg demonstrated a mean difference of -2.55 in the frequency of moderate to severe VMS compared to placebo at week 12. tandfonline.comnih.gov

The DAYLIGHT study, a phase 3b trial, extended the investigation to a 24-week period in women unsuitable for hormone therapy. ese-hormones.orgbmj.comastellas.us The results showed that this compound significantly reduced the frequency of VMS compared with placebo at week 24, with a least squares mean difference of –1.93. bmj.com The mean frequency of VMS in the this compound group decreased from 10.58 events per day at baseline to 2.61 at week 24, while the placebo group saw a reduction from 10.75 to 4.67 events per day. bmj.com Improvements in VMS severity were also significant. bmj.com

Furthermore, a pooled analysis of SKYLIGHT 1 and 2 defined a clinically meaningful reduction in VMS frequency as approximately six fewer episodes per day. nih.gov Responder analyses based on this threshold showed that a greater proportion of women in the this compound groups achieved this meaningful benefit compared to the placebo group at both week 4 and week 12. nih.gov

Table 1: Change in Frequency of Moderate to Severe Vasomotor Symptoms (VMS) vs. Placebo in SKYLIGHT Trials

Trial Treatment Group Timepoint Mean Difference from Placebo in VMS Frequency (Least Squares Mean)
SKYLIGHT 1 This compound 30 mg Week 4 -1.87 nih.gov
Week 12 -2.39 nih.gov
This compound 45 mg Week 4 -2.07 nih.gov
Week 12 -2.55 nih.gov
SKYLIGHT 2 This compound 30 mg Week 12 -1.86 nih.gov
This compound 45 mg Week 12 -2.53 nih.gov
Pooled SKYLIGHT 1 & 2 (HT Unsuitable) This compound 45 mg Week 12 -2.55 tandfonline.comnih.gov
DAYLIGHT This compound 45 mg Week 24 -1.93 bmj.com

Table 2: Change in Severity of Moderate to Severe Vasomotor Symptoms (VMS) vs. Placebo in SKYLIGHT Trials

Trial Treatment Group Timepoint Mean Difference from Placebo in VMS Severity (Least Squares Mean)
SKYLIGHT 1 This compound 30 mg Week 4 -0.15 nih.gov
Week 12 -0.24 nih.gov
This compound 45 mg Week 4 -0.19 nih.gov
Week 12 -0.20 nih.gov
SKYLIGHT 2 This compound 30 mg Week 12 -0.16 nih.gov
This compound 45 mg Week 12 -0.29 nih.gov
DAYLIGHT This compound 45 mg Week 24 -0.39 bmj.com

Comparative Analysis with Existing Non-Hormonal Therapies

For individuals who cannot or prefer not to use hormone therapy, several non-hormonal options are available, including selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids. ccjm.orgclevelandclinic.org Clinical research has sought to position this compound's efficacy in relation to these existing treatments.

A systematic review and Bayesian network meta-analysis provided a comprehensive comparison of this compound with other therapies. nih.govobgproject.comresearchgate.net This analysis found that this compound 45 mg was statistically significantly more effective than other non-hormonal treatments in reducing the frequency of moderate to severe VMS. nih.govobgproject.com

Specifically, this compound 45 mg demonstrated a greater reduction in the frequency of moderate to severe VMS events per day compared to:

Paroxetine 7.5 mg, with a mean difference of 1.66 fewer VMS events per day. nih.govobgproject.com

Desvenlafaxine at doses ranging from 50 mg to 200 mg, with mean differences from 1.12 to 2.16 fewer VMS events per day. nih.govobgproject.com

Gabapentin ER 1800 mg, with a mean difference of 1.63 fewer VMS events per day. nih.govobgproject.com

In terms of reducing the severity of VMS, this compound 45 mg was found to be significantly more effective than desvenlafaxine 50 mg. nih.govobgproject.com However, its effectiveness in reducing severity was not significantly different from higher doses of desvenlafaxine or gabapentin ER 1800 mg. nih.govobgproject.com

While direct head-to-head trials are limited, this network meta-analysis provides the best available evidence for comparing the relative efficacy of these non-hormonal options. nice.org.uk It is important to note that while some SSRIs and SNRIs have shown mild to moderate improvement in VMS compared to placebo, the results across trials have been inconsistent. ccjm.orgnih.gov For instance, large, randomized, double-blind, placebo-controlled trials have shown that paroxetine, escitalopram, citalopram, venlafaxine, and desvenlafaxine can reduce hot flashes by 24% to 69% compared with placebo. ccjm.orgclevelandclinic.org However, another analysis noted that none of the reviewed antidepressants achieved the minimal clinically important difference in VMS frequency when compared to placebo. nih.gov

Table 3: Comparative Efficacy of this compound vs. Other Non-Hormonal Therapies for VMS Frequency

Comparator Mean Difference in Daily VMS Frequency (this compound 45 mg vs. Comparator)
Paroxetine 7.5 mg 1.66 fewer events with this compound nih.govobgproject.com
Desvenlafaxine 50 mg 1.12 fewer events with this compound nih.govobgproject.com
Desvenlafaxine 200 mg 2.16 fewer events with this compound nih.govobgproject.com
Gabapentin ER 1800 mg 1.63 fewer events with this compound nih.govobgproject.com

Table of Compounds

Compound Name
Citalopram
Desvenlafaxine
Escitalopram
This compound
Gabapentin
Paroxetine

Clinical Safety and Tolerability Research of Fezolinetant

Adverse Event Profiles in Clinical Trials

The safety of fezolinetant has been assessed in a series of robust clinical trials, providing a detailed understanding of its adverse event profile. nih.gov

Treatment-Emergent Adverse Event Incidence and Severity

Across the pivotal SKYLIGHT 1, 2, and 4 phase 3 studies, treatment-emergent adverse events (TEAEs) were reported in participants receiving this compound. nih.gov A pooled analysis of these 52-week studies, involving over 3,000 women, showed that TEAEs occurred in 65.4% of participants in the this compound 30 mg group and 62.9% in the 45 mg group, compared to 55.3% in the placebo group. nih.gov The majority of these events were mild or moderate in severity. nih.govimsociety.org

In the SKYLIGHT 4 long-term safety study, the incidence of TEAEs was comparable across treatment groups, with 67.9% in the this compound 30 mg group, 63.9% in the 45 mg group, and 64.1% in the placebo group. nih.govnih.gov Similarly, a phase 3b study (DAYLIGHT) in women unsuitable for hormone therapy reported TEAEs in 65% of the this compound group and 61% of the placebo group. astellas.usastellas.com

Serious Treatment-Emergent Adverse Events

The incidence of serious treatment-emergent adverse events (STEAEs) was low across the clinical trial program. nih.gov In the SKYLIGHT 1 and 2 trials, STEAEs were infrequent, reported in 2% of those receiving this compound 30 mg, 1% of those receiving 45 mg, and 0% of those receiving placebo. imsociety.orgnih.gov The 52-week SKYLIGHT 4 study reported a low incidence of STEAEs at 3.3% for the 30 mg group and 3.8% for the 45 mg group, compared to 2.3% for the placebo group. nih.gov In the DAYLIGHT study, serious TEAEs occurred in 4.4% of patients in the this compound group and 3.5% in the placebo group. astellas.usastellas.com The incidence of drug-related serious TEAEs and TEAEs leading to withdrawal was low. nih.govastellasanswers.com

Commonly Reported Adverse Events (e.g., headache, fatigue, COVID-19)

The most frequently reported adverse events in clinical trials were generally consistent across studies. In the SKYLIGHT 4 study, the most common TEAEs (≥5%) were headache and COVID-19, with similar incidence across all treatment groups. nih.gov Pooled data from the SKYLIGHT trials identified the most common adverse reactions (≥2% and greater than placebo) for the 45 mg dose as headache (8.2%), upper respiratory tract infection (7.7%), and COVID-19 (6.1%). astellasanswers.comresearchgate.net Other reported TEAEs included diarrhea, insomnia, back pain, and arthralgia. nih.govastellasanswers.comresearchgate.net

In the DAYLIGHT study of women unsuitable for hormone therapy, the most common TEAEs were COVID-19 (13.3% for this compound vs. 12.8% for placebo), headache (8.8% vs. 9.3%), and fatigue (5.8% vs. 0.4%). astellas.usastellas.combmj.com

Long-Term Safety and Tolerability Research (e.g., SKYLIGHT 4, MOONLIGHT 3)

The long-term safety of this compound has been evaluated in dedicated studies, providing crucial data on its use over an extended period. astellas.usastellas.us

Safety Profile over 52 Weeks

The MOONLIGHT 3 study, conducted in mainland China, also supported the long-term safety of this compound. astellas.us

Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the SKYLIGHT 4 Study

Adverse Event Category Placebo (n=610) This compound 30 mg (n=611) This compound 45 mg (n=609)
Any TEAE 391 (64.1%) 415 (67.9%) 389 (63.9%)
Serious TEAEs 14 (2.3%) 20 (3.3%) 23 (3.8%)

Data sourced from the SKYLIGHT 4 clinical trial. nih.gov

Specific Safety Concerns and Monitoring Strategies

Liver Safety: Elevations in liver enzymes have been a key area of focus in the safety evaluation of this compound. nih.govastellas.comveozahhcp.com In pooled data from the SKYLIGHT trials, elevated hepatic transaminases (>3 times the upper limit of normal [ULN]) occurred in 2.3% of patients receiving the 45 mg dose of this compound compared to 0.9% of patients on placebo. veozahhcp.com These elevations were generally asymptomatic, transient, and resolved either during treatment or shortly after discontinuation. nih.govastellas.comfigshare.com Importantly, no cases meeting the criteria for Hy's Law, which indicates severe drug-induced liver injury, were reported in the clinical trials. nih.govnih.gov

Following post-marketing reports of serious liver injury, regulatory agencies have issued warnings and updated recommendations for liver function monitoring. europa.eupharmacytimes.com Current guidelines mandate liver function tests (ALT and AST) prior to starting this compound. europa.eupharmacytimes.com Routine monitoring is recommended during treatment, typically monthly for the first three months, and then periodically as clinically indicated. europa.eunih.gov Patients are also advised to be aware of symptoms that could indicate liver injury. europa.eu

Endometrial Safety: Given that this compound is used to treat menopausal symptoms, its effect on the endometrium was a primary safety endpoint in the SKYLIGHT 4 study. nih.govnih.gov The study found that the rates of endometrial hyperplasia and endometrial malignancy were within the pre-specified safety limits set by the U.S. Food and Drug Administration. nih.govastellas.com In the 52-week study, there was one case of endometrial hyperplasia in the 45 mg group and one case of endometrial malignancy in the 30 mg group. nih.govnih.gov

Bone Health: The SKYLIGHT 4 study also assessed the impact of this compound on bone mineral density (BMD) and trabecular bone score. The changes in these bone health markers were found to be similar across the this compound and placebo groups over the 52-week period. nih.govnih.gov

Table 2: Most Common Adverse Reactions in Pooled SKYLIGHT Trials (≥2% and > Placebo)

Adverse Reaction This compound 45 mg
Headache 8.2%
Upper Respiratory Tract Infection 7.7%
COVID-19 6.1%
Arthralgia 3.2%
Diarrhea 3.2%
Back Pain 3.1%
Insomnia 3.0%
Urinary Tract Infection 2.9%

Data is from a pooled analysis of the SKYLIGHT 1, 2, and 4 trials. astellasanswers.com

Hepatic Safety and Liver Function Test Monitoring

The hepatic safety profile of this compound has been a key area of investigation throughout its clinical development. In pre-registration clinical trials, elevations in serum alanine (B10760859) transaminase (ALT) or aspartate transaminase (AST) greater than three times the upper limit of normal (>3x ULN) were observed more frequently in participants receiving this compound compared to placebo. nih.govveoza.ie Specifically, in a pooled analysis of three Phase 3 trials (SKYLIGHT 1, 2, and 4), elevated hepatic transaminases (>3x ULN) occurred in 2.3% of women taking this compound 45 mg, compared to 0.9% of those on placebo. veozahhcp.com

Table 1: Incidence of Elevated Liver Enzymes (>3x ULN) in Phase 3 Trials

Treatment Group Percentage of Patients with Elevated ALT/AST >3x ULN
This compound 45 mg 2.3%

Data sourced from a pooled analysis of SKYLIGHT 1, 2, and 4 trials. veozahhcp.com

Most of these transaminase elevations were asymptomatic, transient, and resolved either during continued treatment or after discontinuation. nih.govnih.gov There were no cases identified that met Hy's Law criteria (a prognostic indicator for severe drug-induced liver injury) in the phase 3 trials. veoza.ieva.gov

However, post-marketing experience has revealed rare but serious cases of drug-induced liver injury (DILI). fda.govdrugs.com The U.S. Food and Drug Administration (FDA) issued a warning after a postmarketing case of a patient who developed significantly elevated liver blood tests, including ALT levels more than 10 times the normal level, within 40 days of starting this compound. fda.gov This led to the addition of a boxed warning regarding the risk of liver injury. pharmacytimes.com Similarly, a European review identified cases of ALT and/or AST elevations accompanied by increased bilirubin (B190676) and other signs of liver injury. www.gov.uk

As a result, regulatory agencies now mandate specific liver function test monitoring. pharmacytimes.comeuropa.eu This includes performing baseline liver function tests (ALT, AST, alkaline phosphatase, and bilirubin) before starting this compound. fda.govpharmacytimes.com Treatment should not be initiated in patients with elevated baseline liver enzymes (ALT or AST ≥2x ULN or total bilirubin ≥2x ULN). www.gov.ukeuropa.eu Following initiation, routine monitoring is required at months 3, 6, and 9. pharmacytimes.comaafp.org The medication should be discontinued (B1498344) if transaminase levels rise to ≥3x ULN with elevated bilirubin >2x ULN or if they exceed 5x ULN. europa.eueuropa.eu

Endometrial Health Assessments (Hyperplasia and Malignancy)

Given that this compound is used to treat menopausal symptoms, its effect on endometrial health has been rigorously evaluated. The SKYLIGHT 4 study, a 52-week safety trial, was specifically designed to assess the long-term impact of this compound on the endometrium. astellas.us Endometrial safety was evaluated through transvaginal ultrasonography and endometrial biopsies. nih.govveoza.co.uk

In the SKYLIGHT 4 trial, the rates of endometrial hyperplasia and malignancy were low and fell within the prespecified safety limits set by the U.S. Food and Drug Administration. nih.govnih.gov In the this compound 45 mg group, one case of endometrial hyperplasia was reported (0.5%), and there were no cases of endometrial malignancy. nih.govnih.gov In the this compound 30 mg group, there was one case of endometrial malignancy (0.5%) and no cases of endometrial hyperplasia. nih.govnih.gov No cases of either condition were observed in the placebo group. nih.gov

Table 2: Endometrial Biopsy Findings in the SKYLIGHT 4 Trial (52-week data)

Finding Placebo (n=186) This compound 30 mg (n=210) This compound 45 mg (n=203)
Endometrial Hyperplasia 0 (0%) 0 (0%) 1 (0.5%)

Data sourced from the SKYLIGHT 4 trial. nih.govnih.gov

A pooled analysis of the three major Phase 3 trials (SKYLIGHT 1, 2, and 4) further supported these findings, concluding that endometrial biopsy assessments did not indicate an increased risk of endometrial hyperplasia or malignancy. astellasanswers.comeuropa.eueuropa.eu Additionally, transvaginal ultrasound measurements showed no significant difference in endometrial thickness between the this compound and placebo groups over the 52-week study period. nih.govveoza.co.ukeuropa.eu The most serious adverse reaction reported on the 45 mg dose was a single event of endometrial adenocarcinoma (0.1%). europa.eueuropa.eu

Cardiovascular Considerations

The assessment of cardiovascular safety is a critical component of clinical trials for new medications. In the clinical development program for this compound, cardiovascular adverse events were monitored. While less common than other side effects, some cardiovascular events have been reported. patsnap.com In the SKYLIGHT 4 study, one death due to out-of-hospital cardiac arrest occurred in the this compound 30 mg group; however, it was not considered to be related to the study treatment. nih.gov To date, studies have not established a direct association between this compound and an increased risk of thromboembolic disease or significant cardiovascular events. aafp.org However, it's noted that patients with pre-existing cardiovascular conditions should discuss the potential risks with their healthcare provider. patsnap.com

Neoplasm Risk Evaluation

During the Phase 3 clinical trials, a numerical imbalance in the incidence of malignancies was observed, with a higher number of cases in the this compound arms compared to the placebo group. fda.govfda.gov This finding prompted a thorough evaluation.

In a pooled analysis of data from three clinical trials, there were two cancer cases among 952 women in the placebo group, seven cases among 1,103 women in the this compound 30 mg group, and sixteen cases among 1,100 women in the this compound 45 mg group. drlouisenewson.co.uk This suggested a potential dose-dependent increase in cancer diagnosis risk. drlouisenewson.co.uktandfonline.com The reported neoplasms were diverse and included skin cancers (squamous cell and basal cell carcinoma), breast cancer, and others. tandfonline.com

However, several factors complicate the interpretation of this data. The duration of placebo treatment in some key trials (SKYLIGHT 1 and 2) was only 12 weeks, compared to 52 weeks of this compound exposure for many participants, which could lead to a surveillance bias. tandfonline.comfda.gov Furthermore, some of the cancers were diagnosed very shortly after starting the trial, making a causal link to the drug less plausible. drlouisenewson.co.uk For instance, in the SKYLIGHT 4 study, some cases of skin cancer occurred in patients with a history of sun-induced skin cancer, and a case of chronic lymphocytic leukemia was noted in a patient with pre-existing elevated white blood cell counts. tandfonline.com

Discontinuation Rates Due to Adverse Events

The rate at which participants discontinue a study due to adverse events is a key indicator of a drug's tolerability. Across the major clinical trials, discontinuation rates for this compound were generally low and comparable to placebo.

In the 52-week SKYLIGHT 4 safety study, treatment-emergent adverse events leading to discontinuation were similar across all groups: 4.3% for placebo, 5.6% for this compound 30 mg, and 4.6% for this compound 45 mg. nih.govnih.gov

Table 3: Discontinuation Rates Due to Adverse Events in SKYLIGHT 4

Treatment Group Number of Participants Discontinuation Rate due to Adverse Events
Placebo 610 4.3%
This compound 30 mg 611 5.6%

Data sourced from the SKYLIGHT 4 trial. nih.govnih.gov

In the shorter 12-week SKYLIGHT 1 trial, 23 participants (13.1%) in the placebo group, 31 (17.6%) in the this compound 30 mg group, and 13 (7.4%) in the this compound 45 mg group discontinued treatment, with adverse events being one of the primary reasons. nih.gov The most frequent adverse reactions that led to discontinuation of the 45 mg dose were increased ALT (0.3%) and insomnia (0.2%). veoza.co.ukeuropa.eu

Table of Compound Names

Compound Name
Alanine transaminase (ALT)
Alkaline phosphatase (ALP)
Aspartate transaminase (AST)
Bilirubin
Cimetidine
ES259564
Estrogen
This compound
Fluvoxamine
Gabapentin (B195806)
Kisspeptin (B8261505)
Mexiletine
Neurokinin B (NKB)

Pharmacological Research of Fezolinetant

Pharmacodynamics of Neurokinin 3 Receptor Antagonism

Fezolinetant's antagonism of the NK3 receptor directly impacts the Hypothalamic-Pituitary-Gonadal (HPG) axis. The neuropeptides NKB and kisspeptin (B8261505) are crucial regulators of the HPG axis, primarily through their control of pulsatile gonadotropin-releasing hormone (GnRH) release. psychscenehub.com In animal models and human studies, NK3 receptor antagonists like this compound have been shown to suppress the HPG axis by selectively modulating the secretion of gonadotropins. researchgate.netclinician.com

The mechanism involves the KNDy neurons in the hypothalamus. During menopause, reduced estrogen feedback leads to increased NKB signaling, which in turn stimulates these neurons. psychscenehub.com By blocking NKB's effect on the NK3 receptor, this compound can slow the frequency of GnRH pulses, demonstrating a clear modulatory effect on the HPG axis. oup.com This selective modulation of gonadotropin secretion is a key aspect of its pharmacological profile. researchgate.net

A direct consequence of this compound's action on the HPG axis is its effect on Luteinizing Hormone (LH).

In Postmenopausal Women : Clinical studies have observed a transient, dose-dependent decrease in LH levels following administration of this compound. drugbank.comclinician.comastellasanswers.com This reduction is typically seen around the time of the drug's peak concentration and levels recover to baseline within 24 hours. drugbank.comastellasanswers.com However, these studies noted no clear trends or significant differences from placebo in the levels of other hormones such as follicle-stimulating hormone (FSH) or estradiol (B170435) over the treatment course. drugbank.comclinician.com

In Premenopausal Women : Studies showed that this compound can dose-dependently delay the LH surge, which in turn delays ovulation and prolongs the menstrual cycle. astellasanswers.com

In Animal Models : Research in ovariectomized rats, a model for menopause, showed that repeated administration of this compound dose-dependently reduced plasma LH levels without affecting FSH or estradiol levels. nih.gov

HormoneObserved Effect of this compoundPopulation
Luteinizing Hormone (LH)Transient, dose-dependent decrease. drugbank.comclinician.comastellasanswers.comPostmenopausal Women
Luteinizing Hormone (LH)Delayed surge. astellasanswers.comPremenopausal Women
Follicle-Stimulating Hormone (FSH)No significant treatment-related effects observed. drugbank.comclinician.comPostmenopausal Women
Estradiol (E2)No clear trends or differences from placebo. drugbank.comclinician.comPostmenopausal Women

Drug-Drug Interactions

The metabolism of this compound is a key factor in its potential for drug-drug interactions. It is primarily metabolized by the cytochrome P450 enzyme CYP1A2, and to a lesser degree by CYP2C9 and CYP2C19. drugbank.comnih.gov Consequently, co-administration with drugs that inhibit CYP1A2 can significantly increase the plasma concentration and exposure (AUC) of this compound. medcentral.comfda.govrxlist.com The use of this compound with CYP1A2 inhibitors is contraindicated. medcentral.comfda.govrxlist.com

CYP1A2 Inhibitor StrengthInhibitor ExampleEffect on this compound Cmax (Peak Concentration)Effect on this compound AUC (Total Exposure)
StrongFluvoxamineIncreased by 80% fda.govrxlist.comIncreased by 840% fda.govrxlist.com
ModerateMexiletineIncreased by 40% fda.govrxlist.comIncreased by 360% fda.govrxlist.com
WeakCimetidineIncreased by 30% fda.govrxlist.comIncreased by 100% fda.govrxlist.com

Special Populations Considerations (e.g., renal impairment)

The pharmacokinetics of this compound and its major, less potent metabolite (ES259564) have been studied in specific populations, notably those with renal or hepatic impairment. nih.govnih.gov

Renal Impairment : In individuals with mild to moderate renal impairment, no significant effect on this compound exposure was observed. medcentral.com However, the exposure of the metabolite ES259564 increases significantly as renal function declines. medcentral.comnih.gov In patients with moderate renal impairment, exposure of this metabolite increased by approximately 75%, while in those with severe renal impairment, it increased by about 380%. medcentral.com Due to the substantial increase in metabolite exposure in severe renal impairment, the use of this compound is not recommended in this population. fda.gov

Degree of Renal ImpairmentEffect on this compound ExposureEffect on Metabolite (ES259564) Exposure
Mild (eGFR 60 to <90 mL/min/1.73 m²)No significant effect. medcentral.comNot specified.
Moderate (eGFR 30 to <60 mL/min/1.73 m²)No significant effect. medcentral.comIncreased by ~75% medcentral.com
Severe (eGFR 15 to <30 mL/min/1.73 m²)No significant effect. medcentral.comIncreased by ~380% medcentral.com

Hepatic Impairment : Studies have shown that hepatic impairment affects the metabolism of this compound, leading to a progressive increase in systemic exposure. nih.govresearchgate.net In women with mild (Child-Pugh A) cirrhosis, this compound exposure (AUC) increased by 56%, and in those with moderate (Child-Pugh B) cirrhosis, it increased by 96% compared to individuals with normal hepatic function. fda.gov

Real World Evidence and Post Marketing Surveillance

Effectiveness in Heterogeneous Patient Populations

The efficacy of fezolinetant has been analyzed across various patient subgroups defined by demographic and clinical characteristics. Pooled data from the pivotal SKYLIGHT 1 and 2 phase 3 studies, which included 1,022 individuals, demonstrated that this compound was effective in reducing the frequency of vasomotor symptoms (VMS) across a range of intrinsic and extrinsic factors. nih.gov

Subgroup analyses from these trials based on age, race, Body Mass Index (BMI), and history of hysterectomy or oophorectomy did not reveal any concerning findings, with efficacy remaining consistent across these groups. fda.gov While the trials were not specifically powered to detect differences among all subgroups, the results suggest a broad applicability of this compound. orpdl.org For instance, analyses of different age categories (<55 and ≥55 years) and BMI categories (≥18.5 to <25, ≥25 to <30, and ≥30 kg/m ²) showed no significant differences in treatment effect. nih.govicer.org

Notably, the efficacy appeared most pronounced in certain subgroups. An analysis of pooled data from the SKYLIGHT 1 and 2 trials indicated a particularly strong effect in participants who self-identified as Black, as well as in current smokers and current alcohol users. nih.gov Although the majority of participants in the pivotal trials were White (around 80%), this finding is significant given that observational studies suggest Black and Hispanic women often experience more frequent and severe vasomotor symptoms. nih.govorpdl.org

Furthermore, the phase 3b DAYLIGHT study specifically enrolled women with moderate to severe VMS who were considered unsuitable for hormone therapy (HT) due to contraindications, cautions, previous discontinuation, or aversion to HT. nih.govbmj.com In this population, this compound demonstrated a statistically significant reduction in both the frequency and severity of VMS compared to placebo over a 24-week period. nih.govbmj.comoup.com The participants in this study were categorized as HT averse (37%), caution (37%), stoppers (15%), and contraindicated (11%). nih.govoup.com

A new Phase 3 clinical study, HIGHLIGHT 1, has been initiated to assess the efficacy and safety of this compound specifically in women with breast cancer who are receiving adjuvant endocrine therapy and experiencing VMS. astellas.comastellas.com This is a critical area of unmet need, as these patients often cannot use hormonal treatments. astellas.com

Identification of Rare Adverse Events and Long-Term Outcomes

The long-term safety of this compound has been evaluated in studies extending up to 52 weeks, such as the SKYLIGHT 4 trial. tandfonline.comastellasanswers.com While generally well-tolerated, post-marketing surveillance has been crucial for identifying rare but serious adverse events. imsociety.org

A significant finding from post-marketing reports has been the risk of drug-induced liver injury (DILI). europa.eu Cases of serious hepatotoxicity, characterized by elevated liver transaminases (Alanine aminotransferase [ALT] and Aspartate aminotransferase [AST]) sometimes associated with symptoms like fatigue, jaundice, and abdominal pain, have been reported. europa.eufda.govastellas.com In clinical trials, elevations in ALT levels >3 times the upper limit of normal (ULN) occurred in 2.1-2.3% of women receiving this compound compared to 0.8-0.9% in the placebo group. europa.euastellas.commedcentral.com Following post-marketing reports of more severe liver injury, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have updated prescribing information to include warnings and recommend enhanced liver function monitoring before and during treatment. europa.eufda.gov

The potential for malignancies has also been scrutinized. In the SKYLIGHT 4 study, there was an incidence of four neoplasms in one of the this compound groups, including cases of skin cancer, chronic lymphocytic leukemia, and endometrial adenocarcinoma. tandfonline.com However, investigators often noted pre-existing conditions or risk factors in these patients. tandfonline.com The endometrial safety of this compound was specifically assessed, with studies showing that the rates of endometrial hyperplasia and malignancy met pre-specified safety criteria, and no increased endometrial thickness was revealed by transvaginal ultrasound. europa.euastellas.commedcentral.com

The duration of the longest placebo-controlled trials for this compound was 12 weeks, with uncontrolled data available for up to 52 weeks. icer.org Given that vasomotor symptoms can persist for an average of 7 to 9.4 years, ongoing evaluation of possible rare and long-term adverse effects remains a priority. tandfonline.comicer.org

Patient-Reported Experiences and Adherence Studies

Patient-reported outcomes (PROs) are a key component in evaluating the real-world impact of this compound, demonstrating that reductions in VMS frequency translate into meaningful quality of life improvements. nih.govoup.com

Patient Global Impression of Change (PGI-C) assessments further support these findings. In one trial, 69% of participants receiving this compound reported perceived self-improvement. contemporaryobgyn.net In the DAYLIGHT study, a significantly higher proportion of the this compound group reported their sleep disturbance as "much better" compared to the placebo group. bmj.com Responder analyses, which look at the percentage of patients achieving a certain level of symptom reduction (e.g., ≥50% or ≥75%), showed that a greater proportion of those on this compound reached these thresholds for VMS frequency. nih.gov

Future Research Trajectories for Fezolinetant

Investigations into Additional Therapeutic Applications (e.g., Polycystic Ovary Syndrome)

While fezolinetant is currently approved for VMS, its mechanism of action, which involves modulating the kisspeptin (B8261505)/neurokinin B/dynorphin (KNDy) neuronal system, suggests potential efficacy in other conditions where this pathway is implicated. drlouisenewson.co.uk A significant area of interest is Polycystic Ovary Syndrome (PCOS), a common endocrine disorder in women characterized by hyperandrogenism and anovulatory infertility. nih.gov

Research Findings:

A Phase 2a clinical trial investigated the use of this compound in women with PCOS. nih.govtandfonline.com The study demonstrated that this compound treatment led to a statistically significant reduction in serum luteinizing hormone (LH) and testosterone (B1683101) levels, which are key pathophysiological features of PCOS. nih.govtandfonline.combmj.com Specifically, after 12 weeks, the higher dose of this compound resulted in a decrease in testosterone of over 30%. mdedge.com These findings suggest that by targeting the underlying neuroendocrine dysfunction, this compound could be a potential therapeutic strategy for managing PCOS. tandfonline.commdedge.com

Table 1: Key Findings of this compound in Polycystic Ovary Syndrome (PCOS)

Outcome MeasureResultSignificanceReference
Total Testosterone Levels Significant reduction (over 30% with higher dose)Addresses a core feature of PCOS hyperandrogenism mdedge.com
Luteinizing Hormone (LH) Levels Significant dose-dependent reductionTargets the neuroendocrine imbalance in PCOS tandfonline.combmj.com
LH-to-FSH Ratio Dose-dependent decreaseSuggests normalization of gonadotropin secretion nih.gov

Future research will likely involve larger, longer-term Phase 3 trials to confirm these initial findings and to assess the impact of this compound on other clinical aspects of PCOS, such as menstrual regularity, metabolic parameters, and fertility. biospace.com

Head-to-Head Comparative Trials with Other Vasomotor Symptom Therapies

Currently, there is a lack of direct, head-to-head clinical trials comparing this compound with other established treatments for VMS, particularly hormone therapy (HT), which is considered the gold standard. bmj.com While network meta-analyses have provided indirect comparisons, dedicated comparative efficacy trials are needed for a more definitive understanding of this compound's relative positioning. obgproject.comresearchgate.net

Research Findings:

A systematic review and network meta-analysis compared the efficacy of this compound with various HT and non-hormonal therapies. researchgate.net The results indicated that the 45 mg dose of this compound had comparable efficacy to many HT regimens in reducing the frequency of VMS. bmj.comobgproject.com However, for reducing VMS severity, some HT options, like tibolone (B1683150) 2.5 mg, appeared more effective. obgproject.com Compared to other non-hormonal treatments such as paroxetine (B1678475) and desvenlafaxine (B1082), this compound 45 mg was found to be more effective in reducing the frequency of VMS. obgproject.comresearchgate.net

Table 2: Indirect Comparison of this compound with Other VMS Therapies (from Network Meta-Analysis)

ComparatorOutcome: VMS FrequencyOutcome: VMS SeverityReference
Hormone Therapy (various) Generally comparableSome HTs may be more effective bmj.comobgproject.com
Paroxetine 7.5 mg This compound more effectiveData not specified obgproject.com
Desvenlafaxine 50-200 mg This compound more effectiveThis compound more effective than 50 mg dose researchgate.net

Future head-to-head trials should be designed to directly compare this compound with the most commonly prescribed HT formulations and other non-hormonal agents. Such studies will provide clinicians and patients with clearer evidence to guide treatment choices based on individual benefit-risk profiles.

Subgroup Analysis Based on Race, Ethnicity, and Geographic Location

The experience of menopause and VMS can vary across different racial, ethnic, and geographic populations. nih.gov Therefore, it is crucial to understand if the efficacy and safety of this compound are consistent across these subgroups.

Research Findings:

Interestingly, the MOONLIGHT 1 trial, which exclusively enrolled participants from Asia, did not show a statistically significant difference between this compound and placebo for the primary endpoints. nih.govicer.org This raises questions about potential differential effects in Asian populations that warrant further investigation. icer.org

Future research should prioritize the inclusion of more diverse populations in clinical trials to enable robust subgroup analyses. This will help to determine if factors such as race, ethnicity, or geographic location influence the response to this compound and to ensure equitable access to effective treatment for all women.

Biomarker Identification for Treatment Response and Safety

Identifying biomarkers that can predict a patient's response to this compound or signal potential safety issues would be a significant step towards personalized medicine in menopause management.

Research Findings:

In terms of pharmacodynamic biomarkers, clinical studies have shown that this compound leads to a dose-dependent reduction in plasma LH levels without significantly impacting estradiol (B170435) or follicle-stimulating hormone (FSH) levels. tandfonline.com This confirms the drug's targeted mechanism of action.

Regarding safety biomarkers, there have been observations of elevated liver enzymes (transaminases) in a small percentage of individuals treated with this compound. tandfonline.comjmcp.org This has led to recommendations for baseline and periodic liver function monitoring. tandfonline.compharmacytimes.com Recent FDA guidance includes a boxed warning regarding the risk of rare but serious liver injury, mandating hepatic laboratory tests before and during treatment. pharmacytimes.com Future research should focus on identifying predictive biomarkers that could identify individuals at higher risk for liver-related adverse events, potentially allowing for more targeted safety monitoring.

Mechanistic Studies Exploring Broader Central Nervous System Effects (e.g., mood, cognition)

The KNDy neurons targeted by this compound are located in the hypothalamus, a brain region involved in a wide range of functions beyond thermoregulation, including mood, sleep, and cognition. drlouisenewson.co.ukimsociety.org This raises the possibility that this compound may have broader effects on the central nervous system.

Research Findings:

Menopause is often associated with sleep disturbances, mood changes, and cognitive complaints. medicinetoday.com.aunih.gov Clinical trials have shown that this compound improves sleep quality, which is likely, at least in part, a consequence of reducing night sweats. imsociety.orgasianpharmtech.com Emerging research also suggests a potential positive impact on mood and cognitive function, as the NK3 receptor is expressed in brain regions associated with these processes. asianpharmtech.com However, current data on these broader CNS effects are still limited and require more dedicated investigation. medicinetoday.com.au

Economic and Health Outcomes Research

Understanding the economic value and real-world impact of this compound is essential for healthcare systems, payers, and patients. This involves assessing its cost-effectiveness and its effect on broader health outcomes, such as work productivity and quality of life.

Research Findings:

Economic modeling studies have been conducted to estimate the cost-effectiveness of this compound. An analysis by the Institute for Clinical and Economic Review (ICER) suggested a health-benefit price benchmark for this compound to be between $2,000 and $2,600 per year for women who cannot or choose not to take MHT. icer.org

Post-hoc analyses of clinical trial data have also explored the impact of this compound on work productivity. These analyses suggest that treatment with this compound is associated with improved work productivity and reduced indirect costs compared to placebo. ispor.org Specifically, one analysis estimated an annualized cost saving of over $779,000 for a group of women treated with this compound versus placebo, driven by improvements in presenteeism. ispor.org

Table 3: Summary of Economic and Health Outcomes Research Findings for this compound

Research AreaKey FindingReference
Cost-Effectiveness Health-benefit price benchmark estimated at 2,600 per year for certain populations. icer.org
Work Productivity Associated with improved work productivity and reduced indirect costs. ispor.org
Quality of Life Significantly improved scores on the Menopause Quality of Life Questionnaire (MENQoL) compared with placebo, though the difference did not always meet the threshold for minimum clinically important difference. jmcp.org

Q & A

Q. What is the mechanistic basis for Fezolinetant's efficacy in treating vasomotor symptoms (VMS) associated with menopause?

this compound acts as a neurokinin 3 (NK3) receptor antagonist, targeting the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. This antagonism reduces the frequency of VMS by modulating thermoregulatory pathways. Preclinical models demonstrate dose-dependent suppression of menopausal-like hot flashes, validated in SKYLIGHT 1 and SKYLIGHT 2 phase 3 trials .

Q. How should researchers design a phase 3 clinical trial to evaluate this compound's efficacy and safety?

A robust design includes:

  • Population : Postmenopausal women with moderate-severe VMS (≥7 episodes/day).
  • Intervention : Daily oral this compound (30 mg or 45 mg) vs. placebo, with a 12-week double-blind phase followed by a 40-week extension for safety monitoring.
  • Endpoints : Primary—change in VMS frequency/severity; secondary—patient-reported outcomes (e.g., MENQOL, PROMIS SD SF 8b for sleep).
  • Statistical Analysis : Mixed-model repeated measures (MMRM) for longitudinal data; Cochran-Mantel-Haenszel test for categorical outcomes .

Q. What hepatic safety monitoring protocols are recommended during this compound trials?

Baseline liver function tests (ALT, AST, bilirubin) are mandatory. Exclusion criteria include ALT/AST ≥2× ULN or bilirubin ≥2× ULN. Post-baseline monitoring at weeks 4, 12, and 24 is advised, with discontinuation if ALT/AST ≥3× ULN occurs. Pharmacovigilance should assess asymptomatic liver enzyme elevations observed in phase 3 trials .

Advanced Research Questions

Q. How can researchers reconcile preclinical and clinical data on this compound's hepatic safety profile?

Preclinical models may not fully replicate human metabolic pathways. Clinical data from SKYLIGHT trials show transient transaminase elevations (3× ULN in 0.6% of participants), but no Hy’s Law cases. Researchers should conduct in vitro hepatotoxicity assays (e.g., CYP450 inhibition studies) and genetic analyses (e.g., UGT1A1 polymorphisms) to identify risk factors .

Q. What methodological approaches address contradictions in this compound's impact on sleep outcomes across trials?

In SKYLIGHT 1, this compound 45 mg significantly improved PROMIS SD SF 8b scores by week 4, while SKYLIGHT 2 showed only numerical improvements. To resolve discrepancies:

  • Stratify participants by baseline sleep disturbance severity.
  • Use actigraphy or polysomnography to supplement self-reported data.
  • Apply sensitivity analyses to control for confounding variables (e.g., comorbidities, concomitant medications) .

Q. How can biomarkers be integrated into this compound research to predict therapeutic response?

Potential strategies include:

  • Genomic Profiling : Identify polymorphisms in TACR3 (NK3 receptor gene) linked to VMS susceptibility.
  • Proteomic Analysis : Measure kisspeptin or neurokinin B levels pre/post-treatment.
  • Neuroimaging : Hypothalamic functional MRI to visualize thermoregulatory pathway modulation. Validation requires multicenter cohorts and machine learning models to correlate biomarkers with clinical outcomes .

Methodological Considerations

Q. What statistical methods are optimal for analyzing this compound's longitudinal efficacy data?

Use MMRM to handle missing data and account for within-subject correlations. For secondary endpoints (e.g., MENQOL), anchor-based analyses (e.g., PGI-C) can establish clinically meaningful differences. Survival analysis (Kaplan-Meier curves) may assess time-to-first VMS reduction .

Q. How should researchers design questionnaires to assess this compound's impact on quality of life (QoL)?

  • Validation : Use MENQOL, a menopause-specific tool with established reliability (Cronbach’s α >0.8).
  • Bias Mitigation : Avoid leading questions; employ Likert scales for symptom severity.
  • Timing : Administer at baseline, weeks 4, 12, and 24 to capture dynamic changes .

Data Interpretation Challenges

Q. How to assess this compound's long-term safety beyond 52 weeks?

Leverage real-world evidence (RWE) from post-marketing surveillance and registries. Apply propensity score matching to compare this compound users with non-users for hepatic, cardiovascular, and oncologic outcomes. Prioritize liver biopsy data in cases of persistent enzyme elevations .

Q. What experimental models best recapitulate this compound's mechanism in non-human systems?

Ovariectomized rodent models mimic postmenopausal hormonal changes. Use telemetry to measure core temperature fluctuations. For translational relevance, combine with optogenetic activation of KNDy neurons to quantify NK3 receptor blockade efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。